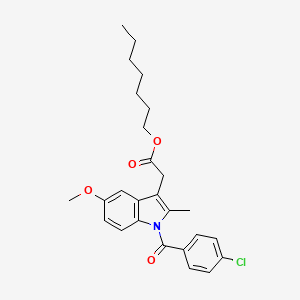

Indomethacinheptylester

Übersicht

Beschreibung

Indomethacin heptyl ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily recognized for its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Indomethacin heptyl ester has been studied for its enhanced selectivity and efficacy compared to its parent compound, making it a valuable subject in pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Indomethacinheptylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.

Biologie: Die Verbindung wird in Studien verwendet, die die Hemmung von COX-2 und ihre Auswirkungen auf Entzündungspfade untersuchen.

Medizin: Die Forschung konzentriert sich auf sein Potenzial als selektiveres und potenteres Antirheumatikum im Vergleich zu Indomethacin.

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Hemmung von COX-2 aus. Dieses Enzym ist für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich, die Mediatoren der Entzündung sind. Durch die selektive Hemmung von COX-2 reduziert this compound die Produktion von pro-inflammatorischen Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden .

Wirkmechanismus

Target of Action

Indomethacin heptyl ester is a potent inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

Indomethacin heptyl ester interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . The compound shows enhanced selectivity for COX-2, being more than 1700 times more potent as an inhibitor of COX-2 than COX-1 .

Biochemical Pathways

By inhibiting COX-2, indomethacin heptyl ester disrupts the arachidonic acid (AA) pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. By blocking this pathway, indomethacin heptyl ester reduces the production of these inflammatory mediators .

Pharmacokinetics

Indomethacin is known to be rapidly and completely absorbed following oral administration, with peak plasma concentrations achieved within 1 to 2 hours . It is also known to bind extensively to plasma proteins, particularly albumin . These properties may also apply to indomethacin heptyl ester, but further studies would be needed to confirm this.

Result of Action

The primary result of indomethacin heptyl ester’s action is a reduction in inflammation and pain. This is due to its inhibition of prostaglandin synthesis via COX-2 inhibition . Prostaglandins are involved in the mediation of inflammation and pain, so their reduction leads to alleviation of these symptoms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Indomethacinheptylester erfolgt in der Regel durch Veresterung von Indomethacin mit Heptanol. Die Reaktion wird in der Regel durch eine Säure wie Schwefelsäure oder eine Base wie Natriumhydroxid katalysiert. Der Prozess beinhaltet das Erhitzen von Indomethacin mit Heptanol in Gegenwart des Katalysators, gefolgt von Reinigungsschritten zur Isolierung des Esterprodukts .

Industrielle Produktionsverfahren: Im industriellen Maßstab folgt die Produktion von this compound ähnlichen Prinzipien, jedoch mit optimierten Bedingungen für höhere Ausbeute und Reinheit. Kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) werden oft eingesetzt, um die Konsistenz und Qualität des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indomethacinheptylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Carbonsäuren oder Ketonen führen.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die Oxidation typischerweise Carbonsäuren, während die Reduktion Alkohole erzeugt .

Vergleich Mit ähnlichen Verbindungen

Vergleich mit anderen ähnlichen Verbindungen: Indomethacinheptylester wird mit anderen COX-2-Hemmern wie Celecoxib und Rofecoxib verglichen. Während alle diese Verbindungen COX-2 hemmen, zeichnet sich this compound durch seine höhere Selektivität und Potenz aus .

Liste ähnlicher Verbindungen:

- Celecoxib

- Rofecoxib

- Etoricoxib

- Valdecoxib

This compound zeichnet sich durch seine Ableitung von Indomethacin aus und bietet ein einzigartiges Gleichgewicht zwischen Wirksamkeit und Selektivität bei der COX-2-Hemmung.

Eigenschaften

IUPAC Name |

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCHCVNKGZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

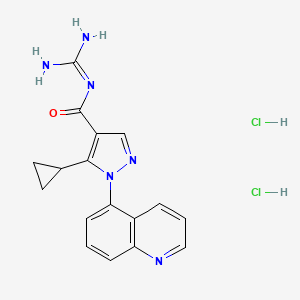

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)

![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)